2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features both furan and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The furan ring can then be introduced through various coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(Furan-3-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
- 3-(2-Furyl)acrylic acid
Uniqueness
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-7-3-9-8(12-7)6-1-2-11-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDRHECHSLIUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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